molecular formula C8H5F3O3 B1629964 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde CAS No. 634924-69-9

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1629964
CAS No.: 634924-69-9
M. Wt: 206.12 g/mol
InChI Key: TXWRCLYQXNTTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a benzaldehyde core

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound’s trifluoromethyl group can enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. Additionally, the hydroxyl groups may contribute to its antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and trifluoromethyl groups on the benzaldehyde ring provides a distinct combination of properties that can be leveraged in various applications .

Properties

IUPAC Name

3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)6-4(3-12)1-2-5(13)7(6)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWRCLYQXNTTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627174
Record name 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634924-69-9
Record name 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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